4-(Bromomethyl)pyridazine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

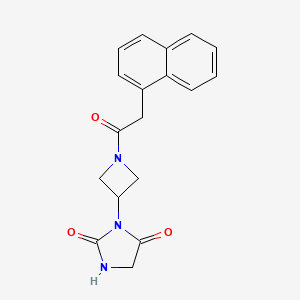

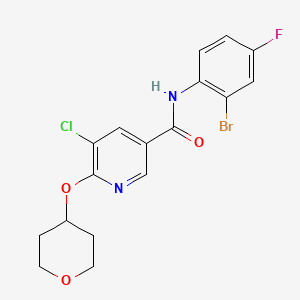

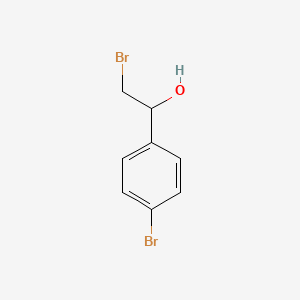

4-(Bromomethyl)pyridazine hydrobromide is a substituted pyridine . It has a molecular weight of 253.92 . The empirical formula is C6H6BrN · HBr .

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)pyridazine hydrobromide can be represented by the SMILES stringBr[H].BrCc1ccncc1 . The InChI representation is 1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H . Chemical Reactions Analysis

4-(Bromomethyl)pyridazine hydrobromide may be used in the preparation of various compounds. For instance, 4-(Bromomethyl)pyridine hydrobromide, a similar compound, can be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .Physical And Chemical Properties Analysis

4-(Bromomethyl)pyridazine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 185.0 to 191.0 °C . It is soluble in water .科学的研究の応用

Preparation of Diamines

4-(Bromomethyl)pyridazine hydrobromide is a substituted pyridine that can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . These diamines can be used in a variety of applications, including the synthesis of polymers, pharmaceuticals, and other organic compounds.

Synthesis of Uridine Derivatives

This compound may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine . Uridine derivatives have potential applications in the field of medicinal chemistry, particularly in the development of antiviral and anticancer drugs.

Synthesis of Thymidine Derivatives

4-(Bromomethyl)pyridazine hydrobromide can also be used to prepare 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine . Thymidine derivatives are important in the study of DNA replication and repair mechanisms, and they can also be used in the development of antiviral and anticancer drugs.

Preparation of Quaternary Ammonium Compounds

This compound can be used to synthesize 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate . Quaternary ammonium compounds have a wide range of applications, including as phase transfer catalysts, disinfectants, and fabric softeners.

Synthesis of Benzoxazine Derivatives

4-(Bromomethyl)pyridazine hydrobromide can be used in the preparation of various benzoxazine derivatives . These compounds have potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders.

Starting Material in Organic Synthesis

Due to its reactivity, 4-(Bromomethyl)pyridazine hydrobromide can serve as a starting material in the synthesis of a wide range of organic compounds . This makes it a valuable tool in the field of organic synthesis.

Safety and Hazards

4-(Bromomethyl)pyridazine hydrobromide is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding inhalation and contact with skin or eyes, and using protective clothing and eye protection . In case of contact, immediate medical attention is required .

作用機序

Target of Action

It is known that this compound is a substituted pyridine , which suggests it may interact with biological targets that have affinity for pyridine derivatives.

Mode of Action

It is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . This suggests that it may act as a brominating agent, introducing a bromine atom into other molecules during chemical reactions.

Action Environment

It is known that the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.

特性

IUPAC Name |

4-(bromomethyl)pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXLNUIWSFULRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)